molecular formula C8H4ClF3O B1293500 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone CAS No. 321-37-9

1-(4-Chlorophenyl)-2,2,2-trifluoroethanone

Cat. No.: B1293500
CAS No.: 321-37-9
M. Wt: 208.56 g/mol
InChI Key: DYPQUENOGZXOGE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of a trifluoromethyl group attached to a ketone functional group, with a 4-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group and the 4-chlorophenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of 4-chlorobenzoic acid or other oxidized products.

    Reduction: Formation of 1-(4-chlorophenyl)-2,2,2-trifluoroethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or membranes. The ketone functional group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-2,2,2-trifluoroethanol: A reduced form of the ketone with different chemical properties.

    4-Chlorobenzophenone: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    Trifluoroacetophenone: Similar structure but without the chlorine substituent, affecting its chemical behavior.

Uniqueness: 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone is unique due to the combination of the trifluoromethyl group and the 4-chlorophenyl ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(4-chlorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4ClF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPQUENOGZXOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059807
Record name Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro-
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Molecular Weight

208.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

321-37-9
Record name 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone
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Record name Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro-
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Record name Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro-
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Record name 1-(4-Chlorophenyl)-2,2,2-trifluoro-ethanone
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Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 110 ml of n-butyllithium/hexane solution (0.95M solution) was added to a solution of 20 g of p-bromochlorobenzene in 200 ml of dry THF at -60° C. The reaction solution was stirred at -60° C. for 1 hour and at -20° C. for 30 minutes. A solution of 17.8 g of ethyl trifluoroacetate in 20 ml of dry THF was added to the reaction solution at -60° C., followed by stirring at that temperature for 1 hour. The reaction solution was poured into dilute HCl-ice water and extracted twice with diethyl ether. The ether layers were combined and washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was removed under a reduced pressure and the residue was subjected to distillation under a reduced pressure to obtain 13.1 g of the desired compound.
Name
n-butyllithium hexane
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
HCl ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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